Cas no 21492-80-8 ((4-Amino-phenyl)-urea)

(4-Amino-phenyl)-urea 化学的及び物理的性質
名前と識別子
-
- 1-(4-Aminophenyl)urea
- (4-aminophenyl)urea
- (4-AMINO-PHENYL)-UREA
- Urea,N-(4-aminophenyl)-
- (4-Amino-phenyl)-harnstoff
- 4-(1-ureido)aniline
- p-ureidoaniline
- Urea,N-(4-aminophenyl)
- A815416
- 21492-80-8
- SCHEMBL6879129
- DTXSID70328243
- MFCD09047111
- Z239123648
- AS-35914
- N-(4-aminophenyl)urea
- AKOS000131193
- J-014104
- WAA49280
- XVCKCCODMHCXJD-UHFFFAOYSA-N
- FT-0735506
- EN300-27704
- CS-0215691
- (4-Amino-phenyl)-urea
-
- MDL: MFCD09047111
- インチ: InChI=1S/C7H9N3O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
- InChIKey: XVCKCCODMHCXJD-UHFFFAOYSA-N
- ほほえんだ: NC(NC1=CC=C(N)C=C1)=O
計算された属性
- せいみつぶんしりょう: 151.07500
- どういたいしつりょう: 151.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- PSA: 81.14000
- LogP: 2.11390
(4-Amino-phenyl)-urea セキュリティ情報
(4-Amino-phenyl)-urea 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(4-Amino-phenyl)-urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB283249-250 mg |
(4-Amino-phenyl)-urea; . |
21492-80-8 | 250 mg |
€271.00 | 2023-07-20 | ||
Enamine | EN300-27704-0.25g |
(4-aminophenyl)urea |
21492-80-8 | 95.0% | 0.25g |
$105.0 | 2025-03-20 | |
abcr | AB283249-10g |
(4-Amino-phenyl)-urea; . |
21492-80-8 | 10g |
€1819.00 | 2025-02-15 | ||
Fluorochem | 036720-1g |
4-Amino-phenyl)-urea |
21492-80-8 | 97% | 1g |
£277.00 | 2022-03-01 | |
Fluorochem | 036720-5g |
4-Amino-phenyl)-urea |
21492-80-8 | 97% | 5g |
£1325.00 | 2022-03-01 | |
Key Organics Ltd | AS-35914-1MG |
(4-amino-phenyl)-urea |
21492-80-8 | >97% | 1mg |
£37.00 | 2025-02-09 | |
Enamine | EN300-27704-1.0g |
(4-aminophenyl)urea |
21492-80-8 | 95.0% | 1.0g |
$284.0 | 2025-03-20 | |
Aaron | AR007R0B-500mg |
Urea,N-(4-aminophenyl)- |
21492-80-8 | 95% | 500mg |
$296.00 | 2025-01-23 | |
Aaron | AR007R0B-250mg |
Urea,N-(4-aminophenyl)- |
21492-80-8 | 95% | 250mg |
$170.00 | 2025-01-23 | |
Aaron | AR007R0B-2.5g |
Urea,N-(4-aminophenyl)- |
21492-80-8 | 95% | 2.5g |
$793.00 | 2025-01-23 |
(4-Amino-phenyl)-urea 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
(4-Amino-phenyl)-ureaに関する追加情報
Introduction to (4-Amino-phenyl)-urea (CAS No: 21492-80-8)
Chemical Overview of (4-Amino-phenyl)-urea
(4-Amino-phenyl)-urea, a compound with the CAS registry number 21492-80-8, is an organic chemical entity that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which consists of a urea group (-NHC(O)NH-) attached to a para-substituted phenyl ring bearing an amino group (-NH₂). The molecular formula of (4-Amino-phenyl)-urea is C₆H₇N₃O, and its molecular weight is approximately 137.15 g/mol.
The synthesis of (4-Amino-phenyl)-urea typically involves the reaction of urea with 4-aminoaniline under specific conditions, such as heating in the presence of an acid catalyst or using a solvent like ethanol or water. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, including the use of microwave-assisted synthesis and catalytic systems that minimize waste and energy consumption.
Applications in Pharmaceuticals and Biotechnology
The biomedical applications of (4-Amino-phenyl)-urea have been extensively studied in recent years. One of the most promising areas is its potential as a precursor for drug development, particularly in the design of bioactive molecules targeting various diseases such as cancer, inflammation, and infectious diseases. For instance, researchers have explored the use of (4-Amino-phenyl)-urea as a building block for constructing inhibitors of key enzymes involved in cellular signaling pathways.
In a groundbreaking study published in 2023, scientists demonstrated that derivatives of (4-Amino-phenyl)-urea exhibit potent anti-proliferative activity against several human cancer cell lines, including those resistant to conventional chemotherapy drugs. These findings suggest that (4-Amino-phenyl)-urea-based compounds could serve as novel candidates for anti-cancer drug development.
Additionally, (4-Amino-phenyl)-urea has been investigated for its potential role in immunomodulatory therapies. Preclinical studies have shown that certain analogs of this compound can modulate immune responses by targeting specific cytokines or receptors, opening new avenues for treating autoimmune diseases and chronic inflammatory conditions.
Role in Agrochemicals and Pest Control
Beyond its biomedical applications, (4-Amino-phenyl)-urea has also found utility in the agrochemical industry. Recent research has focused on its potential as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism and fungal growth.
In 2023, a team of agricultural scientists reported that incorporating (4-Amino-phenyl)-urea into herbicidal formulations significantly enhanced their efficacy against weeds without adversely affecting crop plants. This discovery underscores the compound's potential as a sustainable alternative to traditional chemical pesticides, which often pose environmental risks.
Moreover, studies have explored the use of (4-Amino-phenyl)-urea-based compounds as biocontrol agents against plant pathogens such as Fusarium species and Phytophthora infestans. These findings highlight the compound's versatility across multiple application domains.
Materials Science and Nanotechnology Applications
The unique chemical properties of (4-Amino-phenyl)-urea, particularly its ability to form hydrogen bonds and engage in supramolecular interactions, make it an attractive candidate for applications in materials science and nanotechnology.
In recent years, researchers have utilized (4-Amino-phenyl)-urea-based molecules as building blocks for constructing self-assembled monolayers (SAMs) on various substrates. These SAMs exhibit remarkable stability and functionality, making them ideal for use in sensors, catalysis, and electronic devices.
A notable advancement was reported in 2023 when scientists developed a novel polymer material incorporating (4-Amino-phenyl)-urea strong>, which demonstrated exceptional mechanical strength and thermal stability compared to conventional polymers. This innovation holds promise for advancing materials science by providing new options for high-performance materials used in aerospace, automotive industries, and electronics.
